molecular formula C12H14O2S4 B15202461 1,1'-(1,4-Phenylenebis(sulfinothioyl))bis(propan-2-one)

1,1'-(1,4-Phenylenebis(sulfinothioyl))bis(propan-2-one)

Cat. No.: B15202461
M. Wt: 318.5 g/mol
InChI Key: SXOMZTYBLAFWFA-UHFFFAOYSA-N
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Description

1,1’-(1,4-Phenylenebis(sulfinothioyl))bis(propan-2-one) is a complex organic compound characterized by the presence of sulfinothioyl groups attached to a phenylene ring and propan-2-one moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(1,4-Phenylenebis(sulfinothioyl))bis(propan-2-one) typically involves the reaction of 1,4-phenylenebis(sulfinothioyl) chloride with propan-2-one under controlled conditions. The reaction is carried out in the presence of a suitable base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,1’-(1,4-Phenylenebis(sulfinothioyl))bis(propan-2-one) undergoes various chemical reactions, including:

    Oxidation: The sulfinothioyl groups can be oxidized to sulfonyl groups using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the sulfinothioyl groups to thiol groups can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinothioyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Various nucleophiles, such as amines or alcohols, in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of 1,1’-(1,4-phenylenebis(sulfonyl))bis(propan-2-one).

    Reduction: Formation of 1,1’-(1,4-phenylenebis(thiol))bis(propan-2-one).

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1’-(1,4-Phenylenebis(sulfinothioyl))bis(propan-2-one) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe due to its reactive sulfinothioyl groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,1’-(1,4-Phenylenebis(sulfinothioyl))bis(propan-2-one) involves its interaction with various molecular targets and pathways. The sulfinothioyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modulation of their activity. This covalent modification can result in changes in cellular signaling pathways, enzyme activity, and gene expression, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,1’-(1,4-Phenylenebis(sulfonyl))bis(propan-2-one): Similar structure but with sulfonyl groups instead of sulfinothioyl groups.

    1,1’-(1,4-Phenylenebis(thiol))bis(propan-2-one): Similar structure but with thiol groups instead of sulfinothioyl groups.

    1,1’-(1,4-Phenylenebis(methylene))bis(propan-2-one): Similar structure but with methylene groups instead of sulfinothioyl groups.

Uniqueness

1,1’-(1,4-Phenylenebis(sulfinothioyl))bis(propan-2-one) is unique due to the presence of sulfinothioyl groups, which impart distinct chemical reactivity and biological activity compared to its analogs. The ability to undergo specific oxidation, reduction, and substitution reactions makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H14O2S4

Molecular Weight

318.5 g/mol

IUPAC Name

1-[4-(2-oxopropylsulfinothioyl)phenyl]sulfinothioylpropan-2-one

InChI

InChI=1S/C12H14O2S4/c1-9(13)7-17(15)11-3-5-12(6-4-11)18(16)8-10(2)14/h3-6H,7-8H2,1-2H3

InChI Key

SXOMZTYBLAFWFA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CS(=S)C1=CC=C(C=C1)S(=S)CC(=O)C

Origin of Product

United States

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